molecular formula C23H16Cl2N2O2 B12989425 2-(3,4-dichlorophenyl)-N-(4-methoxyphenyl)quinoline-4-carboxamide

2-(3,4-dichlorophenyl)-N-(4-methoxyphenyl)quinoline-4-carboxamide

Cat. No.: B12989425
M. Wt: 423.3 g/mol
InChI Key: MDFJMRKTJJPXAV-UHFFFAOYSA-N
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Description

2-(3,4-Dichlorophenyl)-N-(4-methoxyphenyl)quinoline-4-carboxamide is a synthetic organic compound that belongs to the class of quinoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dichlorophenyl)-N-(4-methoxyphenyl)quinoline-4-carboxamide typically involves the following steps:

    Formation of Quinoline Core: The quinoline core can be synthesized through various methods, such as the Skraup synthesis, Friedländer synthesis, or Pfitzinger reaction.

    Substitution Reactions:

    Amidation: The final step involves the formation of the carboxamide group through an amidation reaction, typically using reagents like carbodiimides or acid chlorides.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dichlorophenyl)-N-(4-methoxyphenyl)quinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can modify the phenyl and quinoline rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce dihydroquinoline derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: May be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(3,4-dichlorophenyl)-N-(4-methoxyphenyl)quinoline-4-carboxamide would depend on its specific biological target. Generally, quinoline derivatives can interact with various molecular targets, such as enzymes, receptors, and DNA. The compound may exert its effects through inhibition of enzyme activity, modulation of receptor function, or intercalation into DNA.

Comparison with Similar Compounds

Similar Compounds

    Chloroquine: A well-known antimalarial drug with a quinoline core.

    Quinoline-4-carboxamide derivatives: A class of compounds with similar structures and potential biological activities.

Uniqueness

2-(3,4-Dichlorophenyl)-N-(4-methoxyphenyl)quinoline-4-carboxamide is unique due to the specific substitution pattern on the quinoline ring and the presence of both dichlorophenyl and methoxyphenyl groups. This unique structure may confer distinct biological activities and chemical properties compared to other quinoline derivatives.

Properties

Molecular Formula

C23H16Cl2N2O2

Molecular Weight

423.3 g/mol

IUPAC Name

2-(3,4-dichlorophenyl)-N-(4-methoxyphenyl)quinoline-4-carboxamide

InChI

InChI=1S/C23H16Cl2N2O2/c1-29-16-9-7-15(8-10-16)26-23(28)18-13-22(14-6-11-19(24)20(25)12-14)27-21-5-3-2-4-17(18)21/h2-13H,1H3,(H,26,28)

InChI Key

MDFJMRKTJJPXAV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC(=C(C=C4)Cl)Cl

Origin of Product

United States

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